![molecular formula C16H17N B15302104 n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine](/img/structure/B15302104.png)
n-([1,1'-Biphenyl]-2-ylmethyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a biphenyl group through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine typically involves the reaction of 2-phenylcyclopropanamine with a biphenyl derivative. One common method is the condensation of 2-phenylcyclopropanamine with benzaldehyde in the presence of molecular sieves and a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce cyclopropylamines.
科学的研究の応用
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
2-Phenylcyclopropanamine: This compound is structurally similar but lacks the biphenyl group.
Biphenyl: A simpler compound consisting of two connected phenyl rings without the cyclopropane moiety
Uniqueness
N-([1,1’-Biphenyl]-2-ylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C16H17N |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
N-[(2-phenylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-9-5-4-8-14(16)12-17-15-10-11-15/h1-9,15,17H,10-12H2 |
InChIキー |
AHKBJHKNQWGBFR-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CC=CC=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



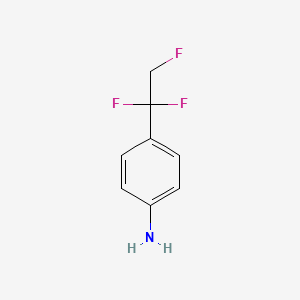
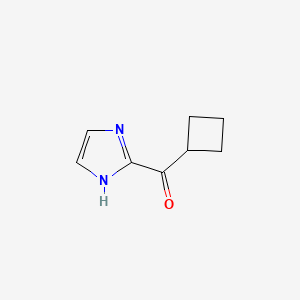
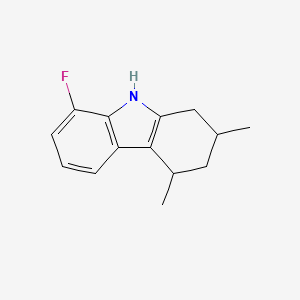
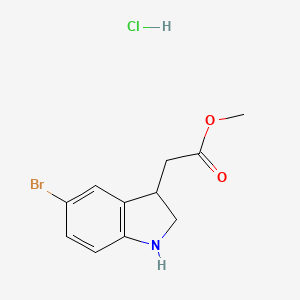
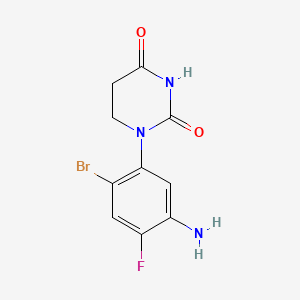
![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)
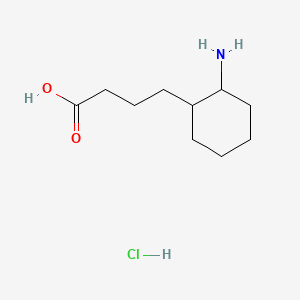

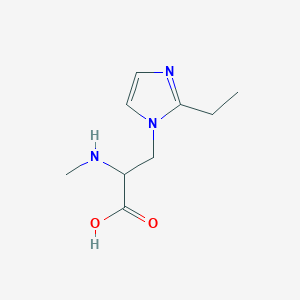
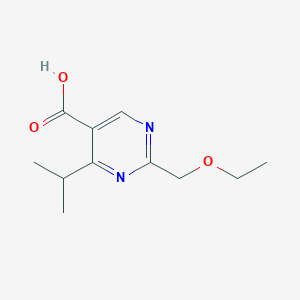
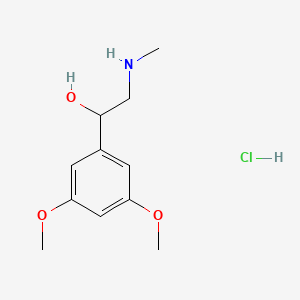
![2-[2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethan-1-amine dihydrochloride](/img/structure/B15302129.png)
![Tert-butyl 4-{3-formylbicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B15302132.png)
